10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride
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Overview
Description
10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride typically involves the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.
Substitution at the 10-position: The phenothiazine core is then reacted with 2-(4-beta-Hydroxyethoxypiperidino)propyl chloride under basic conditions to introduce the desired substituent at the 10-position.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 10-position of the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets:
Dopamine Receptors: Acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Histamine Receptors: Inhibits histamine receptors, contributing to its antihistaminic properties.
Cholinergic Receptors: Blocks cholinergic receptors, which helps in reducing nausea and vomiting.
Comparison with Similar Compounds
Ethopropazine hydrochloride: Another phenothiazine derivative with similar pharmacological properties.
Promethazine hydrochloride: Known for its antihistaminic and antiemetic effects.
Perphenazine: Used primarily as an antipsychotic agent.
Uniqueness: 10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives.
Properties
CAS No. |
40255-66-1 |
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Molecular Formula |
C22H29ClN2O2S |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
2-[1-(1-phenothiazin-10-ylpropan-2-yl)piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C22H28N2O2S.ClH/c1-17(23-12-10-18(11-13-23)26-15-14-25)16-24-19-6-2-4-8-21(19)27-22-9-5-3-7-20(22)24;/h2-9,17-18,25H,10-16H2,1H3;1H |
InChI Key |
LTMAQNVLRPUEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N4CCC(CC4)OCCO.Cl |
Origin of Product |
United States |
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